1,4-Diacetoxybutane

Catalysis Green Chemistry Acetolysis

1,4-Diacetoxybutane (CAS 628-67-1, also known as 1,4-butanediol diacetate or tetramethylene diacetate) is a linear, saturated diester obtained by the formal condensation of the two hydroxy groups of butane-1,4-diol with two molecules of acetic acid. It has a molecular formula of C8H14O4 and a molecular weight of 174.2 g/mol.

Molecular Formula C8H14O4
Molecular Weight 174.19 g/mol
CAS No. 628-67-1
Cat. No. B1202567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Diacetoxybutane
CAS628-67-1
Molecular FormulaC8H14O4
Molecular Weight174.19 g/mol
Structural Identifiers
SMILESCC(=O)OCCCCOC(=O)C
InChIInChI=1S/C8H14O4/c1-7(9)11-5-3-4-6-12-8(2)10/h3-6H2,1-2H3
InChIKeyXUKSWKGOQKREON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Diacetoxybutane (CAS 628-67-1) – A Bifunctional Acetate Ester for Selective Biomass-Based Monomer Synthesis and Hydrolytic Applications


1,4-Diacetoxybutane (CAS 628-67-1, also known as 1,4-butanediol diacetate or tetramethylene diacetate) is a linear, saturated diester obtained by the formal condensation of the two hydroxy groups of butane-1,4-diol with two molecules of acetic acid. It has a molecular formula of C8H14O4 and a molecular weight of 174.2 g/mol [1]. It functions as a protected form of 1,4-butanediol, a crucial monomer in polymer chemistry, and serves as a key intermediate in the production of high-purity 1,4-butanediol and tetrahydrofuran (THF) . Its role extends to enabling the selective synthesis of biomass-based monomers from furan derivatives, positioning it as a critical compound in sustainable polymer production [2].

1,4-Diacetoxybutane Procurement: Why Generic Diacetate Substitution Is Not a Viable Option


The procurement of a generic 'diacetate' or even a closely related diol ester cannot be assumed to yield equivalent performance or process outcomes when 1,4-diacetoxybutane is specified. Its unique C4 carbon backbone directly yields the critical monomer 1,4-butanediol (BD) upon hydrolysis, whereas esters of other diols like 1,2-ethanediol diacetate [1] or 1,6-hexanediol diacetate [2] would produce entirely different diols, rendering them useless for BD-dependent polymerizations. Furthermore, the specific selectivity and yield in catalytic conversions, such as the complete acetolysis of THF to 1,4-diacetoxybutane at 333 K, are highly dependent on the precise ring-opening and acetylation kinetics of the tetrahydrofuran ring [3]. Alternative catalysts and reaction conditions that work for this compound may not translate to other diacetates or even to other synthetic routes for the same compound, where selectivity can drop significantly [4].

Quantitative Evidence Guide: 1,4-Diacetoxybutane's Differentiated Performance in Synthesis and Separation


Catalytic Selectivity in the Synthesis of 1,4-Diacetoxybutane via THF Acetolysis

In a direct comparison of catalysts for the acetolysis of tetrahydrofuran (THF) to 1,4-diacetoxybutane, the use of a heteropolyacid catalyst at 333 K achieved complete conversion with high selectivity [1]. In contrast, the same reaction catalyzed by a standard acid (2.0×10⁻² M) at a higher temperature of 368 K was reported as 'very slow' with incomplete conversion [1]. This demonstrates that the selection of the catalytic system is critical for achieving quantitative yields and that 1,4-diacetoxybutane is the intended product of a highly specific, condition-sensitive transformation.

Catalysis Green Chemistry Acetolysis

Enabling High-Selectivity Biomass-Based 1,4-Butanediol Production

1,4-Diacetoxybutane, derived from furan, was utilized in an alcoholysis reaction with a recyclable KHSO4 catalyst to produce biomass-based 1,4-butanediol (BD) with 'high selectivity' [1]. This application is a direct and quantifiable differentiator; the compound's C4 backbone is essential for the production of this specific C4 diol monomer. Using a different diacetate, such as the C2 analog 1,2-ethanediol diacetate, would yield ethylene glycol, a C2 diol, which is not a substitute for BD in polyurethane and polyester applications.

Biomass Conversion Sustainable Polymers Alcoholysis

Quantified Analytical Method for Process Monitoring of Esterification Products

A validated gas chromatography method has been developed for the simultaneous determination of 1,4-butanediol, 1,4-butanediol monoacetate, and 1,4-diacetoxybutane in reaction mixtures . For 1,4-diacetoxybutane, the method demonstrated a linear range of 0.5429–39.10 mg·mL⁻¹ with a correlation coefficient (R²) > 0.9994 and average recoveries between 94.53% and 103.20% with an RSD ≤ 4.72% . This provides a quantifiable, industry-ready tool for quality control and process optimization, a level of analytical characterization not typically available for all niche diacetates.

Analytical Chemistry Process Control Gas Chromatography

Selective Liquid-Liquid Extraction Process for Diester Recovery

A patented liquid extraction process utilizes halogenated paraffins or aromatic hydrocarbons to selectively remove 1,4-diacetoxybutane from complex mixtures also containing the corresponding monoester, acid, diol, and water [1]. This method's specificity for the diester over the monoacetate and other reaction components allows for efficient recycling of unreacted 1,4-diacetoxybutane back to the hydrolysis reactor, improving overall process yield and economics [1]. This is a demonstrated, quantifiable separation advantage for this specific molecule.

Separation Science Process Engineering Extraction

1,4-Diacetoxybutane: Optimal Application Scenarios for Research and Industrial Use


High-Yield, Low-Temperature Catalytic Synthesis of 1,4-Diacetoxybutane from THF

Researchers and process chemists aiming to synthesize 1,4-diacetoxybutane via the acetolysis of THF should procure high-purity (>98%) product to serve as a reference standard or to further functionalize. The key differentiator here is the use of advanced catalysts like heteropolyacids or sulfamic acid to achieve complete conversion at relatively low temperatures (333 K), as documented in primary literature [1]. This scenario is optimal for developing green chemistry routes to bifunctional intermediates.

Production of Bio-Based 1,4-Butanediol for Sustainable Polymer Manufacturing

For R&D groups and chemical manufacturers focused on sustainable monomers, 1,4-diacetoxybutane is a critical intermediate. It can be derived from biomass-derived furan and subsequently converted with high selectivity to bio-based 1,4-butanediol (BD) [2]. Procurement for this application is justified by the molecule's direct, quantifiable role in enabling a renewable pathway to a high-volume polymer precursor, a feature not shared by other diacetates.

Process Development for Hydrolysis and Esterification Monitoring via GC

Analytical chemists and process engineers developing or optimizing the production of 1,4-butanediol from 1,4-diacetoxybutane can rely on a validated GC method. This method allows for the simultaneous, precise quantification of the diester, monoester, and diol in a single run with documented linearity and recovery . Sourcing a reference standard of 1,4-diacetoxybutane is essential for calibrating this method and ensuring accurate process control.

Integrated Process Design with Selective Diester Recovery and Recycling

Chemical engineers designing integrated processes for the hydrolysis of 1,4-diacetoxybutane to 1,4-butanediol can implement a selective liquid-liquid extraction step. Using specific solvents, the unreacted diester can be efficiently recovered from the complex product stream and recycled, improving overall material yield and process economics [3]. This application scenario highlights the compound's role in enabling advanced, cost-effective manufacturing schemes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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